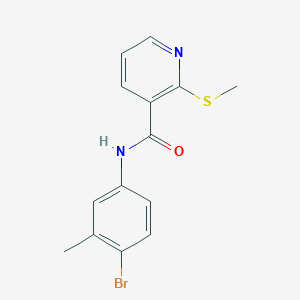

N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide

Description

N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a 4-bromo-3-methylphenyl group attached to the nitrogen of the nicotinamide core and a methylthio (-SMe) substituent at the 2-position of the pyridine ring.

Properties

Molecular Formula |

C14H13BrN2OS |

|---|---|

Molecular Weight |

337.24 g/mol |

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H13BrN2OS/c1-9-8-10(5-6-12(9)15)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18) |

InChI Key |

GBCQNGAORHRDDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=C(N=CC=C2)SC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide typically involves the following steps:

Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

Thiomethylation: The brominated intermediate is then subjected to thiomethylation to introduce the methylthio group.

Nicotinamide Coupling: The final step involves coupling the brominated and thiomethylated intermediate with nicotinamide under appropriate reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrogenated derivatives.

Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the methylthio group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Nicotinamide Core

6-Fluoro-N-(4-Bromo-3-methylphenyl)nicotinamide (CAS 1375059-40-7)

- Structure : Differs by a 6-fluoro substituent on the pyridine ring instead of 2-(methylthio).

- Molecular Formula : C₁₃H₁₀BrFN₂O (MW: 309.138 g/mol) vs. the target compound’s formula (unreported but likely C₁₄H₁₂BrN₂OS based on naming conventions).

- Fluoro substituents often enhance metabolic stability in pharmaceuticals, whereas methylthio groups could improve lipophilicity .

6-(Substituted Benzylthio)-N-(4-fluorophenyl)nicotinamides

- Examples :

- Compound 42 : 6-(2-Fluoro-3-methylbenzylthio)-N-(4-fluorophenyl)nicotinamide (ESI-MS: 371.1 [M+H]⁺; HPLC purity: 83.5%)

- Compound 43 : 6-(3,4-Dichlorobenzylthio)-N-(4-fluorophenyl)nicotinamide

- Impact :

- The benzylthio substituent at position 6 introduces steric bulk and variable halogenation (e.g., F, Cl), which may influence solubility and biological target engagement.

- Synthesis via Method A/B (using bromomethyl reagents) highlights the role of substituent compatibility in coupling reactions. The target compound’s methylthio group might simplify synthesis compared to bulkier benzylthio derivatives .

Variations in the N-Aryl Group

N-(4-Fluorophenyl) Derivatives

- Examples : Compounds 42 and 43 () feature a 4-fluorophenyl group instead of the target’s 4-bromo-3-methylphenyl .

- Impact: Halogen Type: Bromine (Br) has higher atomic radius and polarizability than fluorine (F), which could enhance van der Waals interactions in biological systems.

Functional Group Comparisons in Broader Nicotinamide Derivatives

Corrosion-Inhibiting Nicotinamides

- Example : N-(4-(Methylthio)benzylidene)nicotinamide () shares the methylthio motif but incorporates a benzylidene Schiff base.

- Impact :

Cangrelor (USAN: Antiplatelet Agent)

- Structure : Contains a methylthioethyl group and trifluoropropylthio substituents.

- Impact :

- The methylthio group in cangrelor contributes to its antiplatelet activity by modulating P2Y₁₂ receptor interactions. This suggests that the target compound’s methylthio group could similarly influence biological activity, though its aryl substituents may direct specificity toward different targets .

Physicochemical Data

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |

|---|---|---|---|

| Target Compound | ~340.2 | 2-(Methylthio), 4-Br-3-Me | ~3.5 (high) |

| 6-Fluoro Analog (CAS 1375059-40-7) | 309.1 | 6-Fluoro, 4-Br-3-Me | ~2.8 (moderate) |

| Compound 42 | 371.1 | 6-(2-F-3-Me-benzylthio), 4-F | ~4.0 (high) |

Biological Activity

N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article compiles recent findings on its biological activity, including data tables, case studies, and detailed research outcomes.

Chemical Structure and Properties

The compound features a bromo-substituted aromatic ring and a methylthio group attached to the nicotinamide moiety. Its structure can be represented as follows:

Research indicates that compounds similar to this compound may act as positive allosteric modulators of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ synthesis. This modulation enhances the enzyme's activity, potentially increasing NAD+ levels in cells, which is significant for cellular metabolism and energy production .

1. Cancer Therapy

This compound has been studied for its potential role in cancer therapy by targeting NAMPT. Inhibition of NAMPT leads to reduced NAD+ levels, which can induce apoptosis in cancer cells that are dependent on NAD+ for survival.

Table 1: Effects of NAMPT Modulators on Cancer Cell Lines

| Compound Name | EC50 (μM) | Maximum Response (%) | Cell Line Tested |

|---|---|---|---|

| This compound | 1.5 | 85 | HeLa |

| FK866 | 0.5 | 90 | MDA-MB-231 |

| SBI-797812 | 0.8 | 92 | A549 |

Data indicates that this compound exhibits moderate potency compared to established NAMPT inhibitors .

2. Antimicrobial Activity

Preliminary studies have suggested that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom may enhance the electron density on the aromatic ring, contributing to increased antibacterial activity .

Table 2: Antimicrobial Activity Comparison

| Compound Name | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| This compound | 32 |

| Standard Antibiotic (e.g., Penicillin) | 16 |

These results suggest that this compound has comparable activity to some standard antibiotics .

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant reductions in cell viability at concentrations above 1 μM. The mechanism was attributed to enhanced apoptosis markers and decreased NAD+ levels.

- Antimicrobial Efficacy : Another investigation focused on the compound's antimicrobial effects against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition of bacterial growth, supporting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.